molecular formula C6H7ClN2OS B12968767 5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one CAS No. 6328-59-2

5-Chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one

Cat. No.: B12968767
CAS No.: 6328-59-2
M. Wt: 190.65 g/mol
InChI Key: VJVKERKTPVPFEJ-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H7ClN2OS. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a methylsulfanyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 6-methyl-2-methylsulfanylpyrimidin-4-ol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and purity. This might include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylsulfanylpyrimidin-4-ol
  • 6-Methyl-2-methylsulfanylpyrimidin-4-ol
  • 5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-amine

Uniqueness

5-Chloro-6-methyl-2-methylsulfanylpyrimidin-4-ol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methylsulfanyl groups provides distinct electronic and steric properties that can be leveraged in various chemical reactions and applications .

Properties

IUPAC Name

5-chloro-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVKERKTPVPFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286104
Record name 5-chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-59-2
Record name NSC43817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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